Flagellin 22

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flagellin 22 (Flg22) is a fragment of bacterial flagellin and is an effective elicitor in both plants and algae . It is derived from the flagellin N-terminus of Pseudomonas aeruginosa and is known to elicit specific innate immune responses in plants as well as animals .

Synthesis Analysis

Flg22 can activate a gene that triggers immunity (PTI) and leads to reduced expression of growth-promoting hormone brassinolide (BR) biosynthesis in plants . It also regulates the release of an ethylene response factor substrate in Arabidopsis MAP kinase 6 by ethylene signaling .Molecular Structure Analysis

The structure of flagellin is responsible for the helical shape of the flagellar filament, which is important for its proper function . The helical N- and C-termini of flagellin form the inner core of the flagellin protein, and is responsible for flagellin’s ability to polymerize into a filament .Chemical Reactions Analysis

Flg22 can activate a gene that triggers immunity (PTI) and leads to reduced expression of growth-promoting hormone brassinolide (BR) biosynthesis in plants . It also regulates the release of an ethylene response factor substrate in Arabidopsis MAP kinase 6 by ethylene signaling .Physical And Chemical Properties Analysis

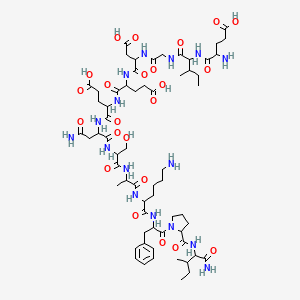

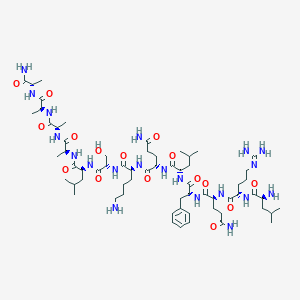

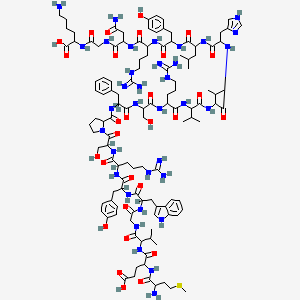

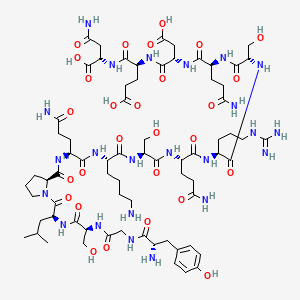

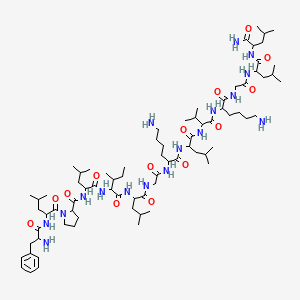

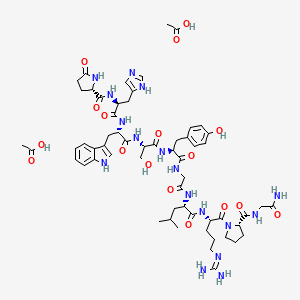

The molecular weight of Flg22 is 2272.48, and its formula is C93H162N32O34 . The sequence of Flg22 is Gln-Arg-Leu-Ser-Thr-Gly-Ser-Arg-Ile-Asn-Ser-Ala-Lys-Asp-Asp-Ala-Ala-Gly-Leu-Gln-Ile-Ala .Scientific Research Applications

Enhancing Crop Cold Tolerance

Flg22 has been found to enhance crop cold tolerance . The application of flg22 can alleviate the injury caused by freezing in various plants like Arabidopsis, oilseed, and tobacco . This is achieved through the activation of the ICE1-CBF pathway and Salicylic Acid (SA) signaling .

2. Activation of Immunity and Cold-Related Genes In Arabidopsis, flg22 has been observed to activate the expression of immunity and cold-related genes . This suggests that flg22 could be used to improve the plant’s immune response and its ability to withstand cold temperatures .

Involvement in Salicylic Acid-Dependent Pathway

The alleviation of cold injury by flg22 treatment requires the salicylic acid signaling pathway . This indicates that flg22 application can be used to enhance cold tolerance in the field via a salicylic acid-dependent pathway .

Long-Distance Trafficking in Plants

Flg22 can gain access to long-distance trafficking in plants via its receptor, FLS2 . This is significant as it shows that a plasma membrane receptor can act as a transporter to enable access of its ligand to distal trafficking routes .

Induction of Defense Gene Expression

Flg22 is a fragment of bacterial flagellin that binds the FLAGELLIN SENSITIVE 2 (FLS2) receptor and induces defense gene expression . This triggers both local and systemic immune responses in plants .

6. Potential Use as a Signaling Probe Flg22 can potentially be synthesized as a signaling probe . This could help in understanding the mechanisms that govern the movement and fate of signaling molecules .

Mechanism of Action

Safety and Hazards

Future Directions

properties

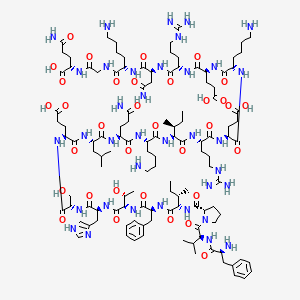

| { "Design of the Synthesis Pathway": "The synthesis pathway for Flagellin 22 involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH)", "Rink amide resin", "N,N'-Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Acetonitrile", "Water" ], "Reaction": [ "Loading of Fmoc-Ala-OH onto Rink amide resin using DIC and HOBt", "Coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Val-OH sequentially using DIC and HOBt", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA/TIS/H2O (95:2.5:2.5)", "Purification of crude peptide using preparative HPLC", "Characterization of purified peptide using analytical HPLC and mass spectrometry" ] } | |

CAS RN |

304642-91-9 |

Product Name |

Flagellin 22 |

Molecular Formula |

C₉₃H₁₆₂N₃₂O₃₄ |

Molecular Weight |

2272.48 |

sequence |

One Letter Code: QRLSTGSRINSAKDDAAGLQIA |

synonyms |

Flagellin 22 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.